molecular formula C6H10FNO2 B13815800 (3R)-3-Fluoropiperidine-3-carboxylic acid CAS No. 211379-83-8

(3R)-3-Fluoropiperidine-3-carboxylic acid

Cat. No.: B13815800
CAS No.: 211379-83-8
M. Wt: 147.15 g/mol
InChI Key: KSIRIZKXXISPRE-ZCFIWIBFSA-N
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Description

(3R)-3-Fluoropiperidine-3-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of the fluorine atom at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of (3R)-3-Fluoropiperidine-3-carboxylic acid may involve large-scale fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Fluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(3R)-3-Fluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropiperidine: Lacks the carboxylic acid group, resulting in different chemical and biological properties.

    3-Chloropiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-Hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and biological activity.

Uniqueness

(3R)-3-Fluoropiperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs .

Properties

CAS No.

211379-83-8

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(3R)-3-fluoropiperidine-3-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10)/t6-/m1/s1

InChI Key

KSIRIZKXXISPRE-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@](CNC1)(C(=O)O)F

Canonical SMILES

C1CC(CNC1)(C(=O)O)F

Origin of Product

United States

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